(E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is an organic compound with a molecular formula of C12H11FO3 It is a derivative of 4-oxobutenoic acid, featuring a fluorophenyl group and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction conditions often include the use of solvents like ethanol or methanol and may be facilitated by microwave irradiation to increase the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as solid acids or bases, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)-4-hydroxybut-2-enoate.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
(E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid: Similar structure but lacks the ethyl ester group.
Ethyl (E)-4-[(4-fluorophenyl)carbamothioylamino]-4-oxobut-2-enoate: Contains a carbamothioylamino group instead of the carbonyl group.
Uniqueness
(E)-Ethyl 4-(4-fluorophenyl)-4-oxobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications .
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C12H11FO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3/b8-7+ |
InChI Key |
HEMDRKHHUFUGRF-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CCOC(=O)C=CC(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.